Agathisflavone

Description

This compound has been reported in Rhus punjabensis, Toxicodendron succedaneum, and other organisms with data available.

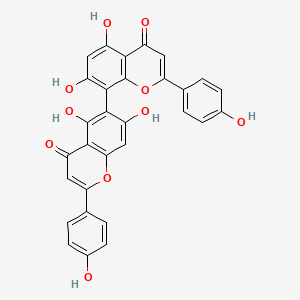

bis-apigenin coupled at 6 and 8 positions; isolated from the plant Canarium manii; has hepatoprotective activity against carbon tetrachloride-induced hepatotoxicity

Structure

3D Structure

Properties

CAS No. |

28441-98-7 |

|---|---|

Molecular Formula |

C30H18O10 |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H |

InChI Key |

BACLASYRJRZXMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

28441-98-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7''-methyl-agathisflavone agathisflavone |

Origin of Product |

United States |

Foundational & Exploratory

Agathisflavone: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone is a naturally occurring biflavonoid, a subclass of flavonoids characterized by the linkage of two apigenin monomer units. This complex molecule has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and antitumor effects. As a promising candidate for drug development, a thorough understanding of its natural origins, distribution in the plant kingdom, and effective isolation methodologies is paramount. This technical guide provides an in-depth overview of the botanical sources of this compound, its quantitative distribution, detailed experimental protocols for its extraction and isolation, and an exploration of its known mechanisms of action through signaling pathway diagrams.

Botanical Distribution of this compound

This compound exhibits a restricted but notable distribution across several plant families. Its presence has been confirmed in the following families, with prominent examples of species in which it is found.

-

Anacardiaceae: This family, which includes cashews and pistachios, is a significant source of this compound. It is notably present in Anacardium occidentale (cashew) and various species of the Rhus genus, such as Rhus succedanea (now classified as Toxicodendron succedaneum) and Rhus parviflora.[1][2][3][4]

-

Araucariaceae: This ancient family of coniferous trees is another key source. This compound was first isolated from Agathis palmerstonii and has since been identified in other species like Araucaria excelsa.[1]

-

Leguminosae (Fabaceae): This large and economically important family of flowering plants also contains this compound-producing species. Poincianella pyramidalis (syn. Caesalpinia pyramidalis) is a well-documented source.

-

Ochnaceae: This family of tropical and subtropical plants includes species such as Ochna schweinfurthiana, which has been shown to contain this compound.[5][6][7]

-

Clusiaceae (Guttiferae): Several species within the Garcinia genus, belonging to this family, have been reported to produce this compound.[8]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant being analyzed, and the extraction method employed. The following table summarizes the available quantitative data.

| Plant Species | Family | Plant Part | Extraction/Isolation Method | Yield/Concentration | Reference(s) |

| Poincianella pyramidalis | Leguminosae | Leaves | Methanol extraction followed by automated flash chromatography | 0.21% of dried leaves | |

| Poincianella pyramidalis | Leguminosae | Leaves | Methanol extraction followed by alkaline extraction | 0.013% - 0.014% of dried leaves | |

| Poincianella pyramidalis | Leguminosae | Leaves | Not specified | 0.01% - 1% of dry mass | |

| Anacardium occidentale | Anacardiaceae | Leaves | Ethanolic extraction, fractionation, then Centrifugal Partition Chromatography | 12.5 mg from 243 mg of EtOAc fraction | [9][10] |

| Ochna schweinfurthiana | Ochnaceae | Stem Bark | Aqueous extraction followed by chromatographic isolation | Presence confirmed, but quantitative data not provided | [5][6] |

| Rhus succedanea | Anacardiaceae | Drupes | Not specified | Presence confirmed, but quantitative data not provided | [4] |

Experimental Protocols for Extraction and Isolation

The successful isolation of this compound with high purity is crucial for its subsequent pharmacological evaluation. Below are detailed methodologies for its extraction and purification from key botanical sources.

Protocol 1: Extraction and Isolation from Poincianella pyramidalis Leaves

This protocol outlines two effective methods: a traditional chromatographic approach and a more rapid alkaline extraction method.

A. Traditional Chromatographic Method

-

Extraction:

-

Dried and powdered leaves (200 g) are macerated with methanol (2 x 1 L) for 48 hours at room temperature.

-

The methanol extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude methanol extract is partitioned with hexane to remove nonpolar compounds.

-

The hydroalcoholic phase is diluted with 30% water and subsequently partitioned with chloroform and then ethyl acetate.

-

-

Column Chromatography:

-

The ethyl acetate fraction, which is enriched with this compound, is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing pure this compound are pooled and concentrated.

-

B. Alkaline Extraction Method

-

Extraction:

-

A crude methanolic extract is obtained as described in the traditional method.

-

-

Alkaline Treatment:

-

The crude extract is treated with an aqueous solution of calcium hydroxide (Ca(OH)₂). This deprotonates the phenolic hydroxyl groups of this compound, forming a water-soluble salt.

-

-

Acidification and Precipitation:

-

The aqueous solution is filtered, and the pH is adjusted to 4-5 with hydrochloric acid.

-

This acidification re-protonates the this compound, causing it to precipitate out of the solution.

-

-

Purification:

-

The precipitate is collected by filtration, washed with distilled water, and dried to yield this compound of high purity.

-

Protocol 2: Extraction and Isolation from Anacardium occidentale Leaves

This protocol involves an initial solvent extraction and fractionation, followed by purification using Centrifugal Partition Chromatography (CPC).[9][10][11][12][13]

-

Initial Extraction and Fractionation:

-

Dried and powdered leaves are macerated with 80% ethanol at 40°C for 24 hours (repeated three times).[11]

-

The crude ethanolic extract is concentrated and then dissolved in distilled water.[11]

-

The aqueous solution is successively partitioned with n-hexane and then ethyl acetate to yield different fractions.[11]

-

-

Centrifugal Partition Chromatography (CPC):

-

The ethyl acetate fraction is used for CPC.

-

A two-phase solvent system of chloroform:methanol:water (4:3.5:2, v/v/v) is prepared and equilibrated. The upper phase is used as the stationary phase and the lower phase as the mobile phase.

-

The CPC instrument is filled with the stationary phase, and the sample, dissolved in a mixture of both phases, is injected.

-

The mobile phase is pumped through the column at a defined flow rate, and fractions are collected.

-

Fractions are analyzed by HPLC to identify those containing pure this compound.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action that have been elucidated.

Inhibition of the NLRP3 Inflammasome Pathway

In the context of neuroinflammation, this compound has been shown to inhibit the activation of the NLRP3 inflammasome in microglia. This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

Modulation of STAT3 Signaling in Glioblastoma

This compound has demonstrated antitumor activity, in part, by modulating the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in glioblastoma cells. Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation and survival.

Antiviral Mechanism against SARS-CoV-2 Main Protease (Mpro)

This compound has been identified as a non-competitive inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This mechanism provides a basis for its potential use as an antiviral agent.

Conclusion

This compound stands out as a biflavonoid with significant therapeutic potential. Its natural occurrence in a select number of plant families, particularly Anacardiaceae, Araucariaceae, and Leguminosae, provides a foundation for its sourcing. The development of efficient and scalable extraction and isolation protocols is a critical step in advancing the research and development of this compound-based therapeutics. Furthermore, the elucidation of its molecular mechanisms of action, such as the modulation of key inflammatory and oncogenic signaling pathways, offers valuable insights for targeted drug design. This technical guide serves as a comprehensive resource for researchers and professionals in the field, consolidating the current knowledge on this compound and paving the way for future investigations into its full therapeutic utility. Further research is warranted to expand the quantitative analysis of this compound across a wider range of botanical sources and to further refine and optimize isolation techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Biflavonoids from Rhus succedanea as probable natural inhibitors against SARS-CoV-2: a molecular docking and molecular dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hinokiflavone, a cytotoxic principle from Rhus succedanea and the cytotoxicity of the related biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical Study of Aqueous Extract of Ochna schweinfurthiana F. Hoffm Powder Bark and Evaluation of Their Anti-Inflammatory, Cytotoxic, and Genotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ujpronline.com [ujpronline.com]

- 8. researchgate.net [researchgate.net]

- 9. sciprofiles.com [sciprofiles.com]

- 10. preprints.org [preprints.org]

- 11. Fractionation, identification of chemical constituents, and biological properties of cashew (Anacardium occidentale L.) leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fractionation, identification of chemical constituents, and biological properties of cashew (Anacardium occidentale L.) leaf extracts [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Agathisflavone: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a C-C linked biflavonoid formed from the oxidative coupling of two apigenin molecules, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, beginning with the general phenylpropanoid pathway, proceeding through the synthesis of the apigenin monomer, and culminating in the pivotal dimerization step. This document details the key enzymes involved, summarizes available quantitative data, provides in-depth experimental protocols for pathway elucidation, and presents visual diagrams of the biochemical cascade.

Introduction to this compound Biosynthesis

The formation of this compound is a multi-step enzymatic process that originates from primary metabolism. The pathway can be conceptually divided into two major stages:

-

Biosynthesis of the Apigenin Monomer: This stage follows the well-established flavonoid biosynthetic pathway, commencing with the amino acid L-phenylalanine.

-

Dimerization of Apigenin: This crucial step involves the oxidative coupling of two apigenin molecules to form the characteristic 6-8'' biaryl bond of this compound. This reaction is catalyzed by a specific class of cytochrome P450 enzymes.

The Biosynthetic Pathway of Apigenin

The synthesis of apigenin begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate for numerous secondary metabolites. This is followed by the flavonoid-specific pathway to yield apigenin.

General Phenylpropanoid Pathway

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine.

-

trans-Cinnamic Acid to 4-Coumaric Acid: The hydroxylation of trans-cinnamic acid at the C4 position is carried out by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

4-Coumaric Acid to 4-Coumaroyl-CoA: The final step of the general phenylpropanoid pathway is the activation of 4-coumaric acid with coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Flavonoid Biosynthesis Pathway to Apigenin

-

4-Coumaroyl-CoA to Naringenin Chalcone: Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Naringenin Chalcone to Naringenin: The stereospecific cyclization of naringenin chalcone into the flavanone naringenin is facilitated by Chalcone Isomerase (CHI) .

-

Naringenin to Apigenin: The final step in apigenin biosynthesis is the formation of a double bond between C2 and C3 of naringenin, a reaction catalyzed by Flavone Synthase (FNS) . There are two types of FNS enzymes: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a membrane-bound cytochrome P450 enzyme.

Dimerization of Apigenin to this compound

The crucial step in this compound biosynthesis is the oxidative coupling of two apigenin molecules. Evidence strongly suggests that this reaction is catalyzed by a specific subfamily of cytochrome P450 enzymes.

The Role of CYP90J Enzymes

Recent research has identified gymnosperm-specific cytochrome P450 enzymes of the CYP90J subfamily as the catalysts for the intermolecular C-C bond formation in biflavonoid biosynthesis.[1][2][3] Specifically, the enzyme GbCYP90J6 from Ginkgo biloba has been shown to catalyze the dimerization of apigenin to form amentoflavone, which has a 3'-8'' linkage.[1] Given that this compound is a structural isomer with a 6-8'' linkage, it is highly probable that a distinct but related CYP90J enzyme is responsible for its synthesis. This enzyme would catalyze a regio- and stereospecific oxidative coupling reaction.

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are essential for metabolic modeling and engineering. While data for every specific enzyme from an this compound-producing organism is not available, the following tables summarize representative kinetic parameters for key enzymatic steps.

Table 1: Kinetic Parameters of Enzymes in the Apigenin Biosynthetic Pathway

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Phenylalanine Ammonia Lyase (PAL) | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (U/mg) | [4] |

| 4-Coumarate:CoA Ligase (4CL) | Populus trichocarpa x P. deltoides | 4-Coumaric Acid | 18 | 1.3 (pkat/µg) | [5] |

| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana (At4CL4) | Ferulic Acid | 10 | 1.83 (nkat/mg) | [6] |

| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana (At4CL4) | Sinapic Acid | 14 | 1.33 (nkat/mg) | [6] |

Table 2: Kinetic Parameters of the Biflavonoid-Forming Cytochrome P450 Enzyme

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Product | Reference(s) |

| GbCYP90J6 | Ginkgo biloba | Apigenin | 0.4925 | Not Reported | Amentoflavone (3'-8'' linkage) | [1] |

Note: The kinetic data for GbCYP90J6 provides a valuable proxy for the anticipated affinity of the this compound-synthesizing CYP90J enzyme for its apigenin substrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the enzymes of the this compound pathway for in vitro characterization.

Protocol for a Plant Cytochrome P450 Enzyme (e.g., CYP90J):

-

Gene Cloning: The open reading frame of the candidate CYP90J gene is amplified from cDNA of the source organism and cloned into an appropriate expression vector, such as pET-28a(+) for E. coli or a pYES-DEST52 for yeast expression. Codon optimization for the expression host is recommended.

-

Expression Host: Escherichia coli strains like BL21(DE3) or yeast strains like Saccharomyces cerevisiae are commonly used. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[1]

-

Culture and Induction:

-

E. coli: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Yeast: Grow the transformed yeast in appropriate selection medium with glucose. For induction, switch to a galactose-containing medium.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Centrifuge the lysate to pellet cell debris.

-

If the protein is His-tagged, use immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Assess purity by SDS-PAGE. Further purification can be achieved by size-exclusion chromatography.

-

Enzyme Activity Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol for a Flavone Synthase (FNS) Assay: [7]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 2 mM 2-oxoglutarate, 2 mM sodium ascorbate, 0.2 mM FeSO4, and the substrate (e.g., 100 µM naringenin).

-

Enzyme Addition: Add the purified FNS enzyme to the reaction mixture to initiate the reaction.

-

Incubation: Incubate at the optimal temperature (e.g., 35°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by HPLC or LC-MS to identify and quantify the product (apigenin).

Protocol for a CYP90J Dimerization Assay: [1]

-

Reaction Mixture: In a total volume of 200 µL, combine 50 mM phosphate buffer (pH 7.4), 1 µM purified CYP90J enzyme, 2 µM purified cytochrome P450 reductase (CPR), and 20 µM apigenin.

-

Initiation: Start the reaction by adding 1 mM NADPH.

-

Incubation: Incubate at 30°C for 1-2 hours with shaking.

-

Extraction: Extract the reaction mixture twice with an equal volume of ethyl acetate.

-

Analysis: Evaporate the pooled organic fractions to dryness and redissolve in methanol. Analyze by HPLC or LC-MS to detect the formation of this compound.

Quantitative Analysis of Metabolites

Objective: To identify and quantify the intermediates and final product of the this compound pathway in plant tissues.

Protocol for HPLC-MS Analysis of this compound and its Precursors: [8][9]

-

Sample Preparation:

-

Grind freeze-dried plant material to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol, using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification or full scan for identification.

-

SRM Transitions: Determine the precursor and product ion pairs for each analyte (e.g., for apigenin: m/z 269 -> 117).

-

-

Quantification: Generate a calibration curve using authentic standards of apigenin and this compound to quantify their concentrations in the plant extracts.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for the elucidation of a plant biosynthetic pathway.

Conclusion

The biosynthetic pathway of this compound represents a fascinating example of the intricate enzymatic machinery that plants have evolved to produce complex secondary metabolites. While the pathway to its monomeric precursor, apigenin, is well-established, the specific enzyme responsible for the final dimerization step to form this compound remains to be definitively characterized, though strong evidence points to a member of the CYP90J family of cytochrome P450s. The protocols and data presented in this guide provide a robust framework for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for biotechnological applications. Future work should focus on the identification and kinetic characterization of the specific CYP90J enzyme that catalyzes the 6-8'' oxidative coupling of apigenin to yield this compound.

References

- 1. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Biological Activities of Agathisflavone

Agathisflavone, a naturally occurring biflavonoid composed of two apigenin units, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2][3] Sourced from various plants, including species like Anacardium occidentale, Caesalpinia pyramidalis, and Ouratea semiserrata, this compound has demonstrated a wide spectrum of therapeutic potential.[4] This technical guide provides an in-depth review of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to serve as a valuable resource for researchers, scientists, and drug development professionals.

Pharmacological Activities of this compound

This compound exhibits a remarkable range of biological effects, including anti-inflammatory, antioxidant, neuroprotective, cytotoxic, antiviral, and antiparasitic properties.[4][5][6] These activities are attributed to its unique chemical structure and its ability to interact with various molecular targets.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the key biological activities of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity

| Activity | Assay | Cell Line/Model | IC50 / Concentration | Key Findings | Reference |

| Anti-inflammatory | LPS-induced NO production | Neuron-glial cocultures | 0.1 - 1 µM | Significantly blocked NO production. | [7] |

| Anti-inflammatory | LPS-induced CD68 expression | Microglia in cocultures | 0.1 - 1 µM | Completely blocked the increase in CD68 expression. | [7] |

| Anti-inflammatory | iNOS and COX-2 inhibition | In silico docking study | - | Efficiently binds to and inhibits iNOS and COX-2. | [4][5] |

| Antioxidant | DPPH radical scavenging | In vitro | 148.8 µg/mL | Demonstrated strong antiradical activity. | [8] |

| Antioxidant | ABTS radical scavenging | In vitro | 27.83 µg/mL | Showed potent radical scavenging ability. | [8] |

| Antioxidant | OH radical scavenging | In vitro | 22.29 µg/mL | Exhibited significant hydroxyl radical scavenging. | [8] |

| Antioxidant | NO radical scavenging | In vitro | 29.84 µg/mL | Effectively scavenged nitric oxide radicals. | [8] |

Table 2: Neuroprotective and Neurogenic Activity

| Activity | Assay | Cell Line/Model | Concentration | Key Findings | Reference |

| Neuroprotection | Glutamate-induced excitotoxicity | In vitro | Not specified | Showed neuroprotective effects via estrogen receptors. | [1] |

| Neuroprotection | Oxygen-Glucose Deprivation (OGD) | Ex vivo cerebellar slices | 10 µM | Prevented oligodendroglial damage and myelin loss. | [9][10] |

| Neurogenesis | - | In vivo (rat model) | Not specified | Capable of inducing neurogenesis. | [11] |

| Anti-neuroinflammatory | LPS-induced inflammation | Primary glial cultures | 1 µM | Modulated microglia inflammatory profile. | [1][12] |

Table 3: Cytotoxic Activity Against Cancer Cells

| Cell Line | Assay | IC50 / Concentration | Key Findings | Reference |

| Human Glioblastoma (GL-15) | MTT assay | 5 - 30 µM | Dose- and time-dependent reduction in cell viability. | [13] |

| Rat Glioma (C6) | MTT assay | 5 - 30 µM | Dose- and time-dependent reduction in cell viability. | [13] |

| Human Prostate Cancer (PC3) | MTT assay | Not specified | Mentioned as having cytotoxic effects. | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Glial Cultures

-

Objective: To investigate the anti-inflammatory effects of this compound on activated glial cells.

-

Cell Culture: Primary cultures of astrocytes and microglia are established from the cortices of newborn Wistar rats.[12]

-

Induction of Inflammation: Neuroinflammation is induced by treating the glial cell cultures with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1][12]

-

Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the culture medium at concentrations typically ranging from 1 µM to 10 µM.[1][12] Control cultures receive an equivalent volume of DMSO.

-

Analysis:

-

Microglia Morphology and Reactivity: Assessed by immunofluorescence staining for Iba-1 (general microglia marker) and CD68 (activated microglia marker).[1][12]

-

Astrocyte Morphology and Reactivity: Evaluated by immunofluorescence for Glial Fibrillary Acidic Protein (GFAP).[1]

-

Inflammatory Mediator Expression: mRNA levels of cytokines (e.g., IL-6, IL-1β, TNF) and chemokines (e.g., CCL2, CCL5) are quantified using RT-qPCR.[12]

-

Nitric Oxide (NO) Production: Measured in the culture medium using the Griess reaction.[7]

-

2. Oxygen-Glucose Deprivation (OGD) Ex Vivo Ischemia Model

-

Objective: To assess the neuroprotective effects of this compound against ischemic damage.

-

Tissue Preparation: Organotypic cerebellar slices are prepared from postnatal mice.[9]

-

Ischemic Insult: Slices are subjected to Oxygen-Glucose Deprivation (OGD) by incubation in a glucose-free artificial cerebrospinal fluid (aCSF) and in a hypoxic chamber (95% N2/5% CO2).[9]

-

Treatment: this compound (typically 10 µM) is applied to the slices before and during the OGD insult.[9]

-

Analysis:

-

Oligodendrocyte and Myelin Integrity: Assessed by immunofluorescence for myelin basic protein (MBP) and oligodendrocyte markers.

-

Astrocyte Reactivity: Evaluated by measuring the expression of GFAP.[9]

-

Neuronal Damage: Staining with markers like Fluoro-Jade B can be used to identify degenerating neurons.[7]

-

3. MTT Assay for Cytotoxicity

-

Objective: To determine the effect of this compound on the viability of cancer cells.

-

Cell Culture: Cancer cell lines (e.g., GL-15, C6) are cultured in 96-well plates.[13]

-

Treatment: Cells are exposed to varying concentrations of this compound (e.g., 1-30 µM) for different time periods (e.g., 24, 48, 72 hours).[13]

-

Assay:

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved using a solubilization solution (e.g., SDS in DMF).[11]

-

The absorbance is measured using a spectrophotometer, which is proportional to the number of viable cells.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

1. Anti-inflammatory Signaling

This compound's anti-inflammatory properties are, in part, mediated by its interaction with the glucocorticoid receptor (GR) and its ability to suppress the NLRP3 inflammasome pathway.[1][12] In neuroinflammation, LPS stimulation of microglia activates pathways leading to the expression of pro-inflammatory cytokines. This compound can interfere with this process.

Caption: this compound's anti-inflammatory mechanism.

2. Neuroprotective Signaling

The neuroprotective effects of this compound involve multiple pathways, including the modulation of estrogen receptors (ER) and retinoic acid receptors (RAR).[1][14] It also regulates glial reactivity, which is crucial in the context of neuronal injury and repair.

Caption: Neuroprotective pathways modulated by this compound.

3. Antitumor Experimental Workflow

The investigation of this compound's antitumor potential typically follows a workflow that begins with in vitro screening and can progress to more complex models.

Caption: Experimental workflow for evaluating antitumor activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Research on the Scientific Evolution of the Flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Botanical sources, therapeutic promises, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phytoestrogen this compound Ameliorates Neuroinflammation-Induced by LPS and IL-1β and Protects Neurons in Cocultures of Glia/Neurons [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Effect of Flavonoid this compound in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound as a Single Therapy or in Association With Mesenchymal Stem Cells Improves Tissue Repair in a Spinal Cord Injury Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Flavonoid this compound Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The flavonoid this compound modulates the microglial neuroinflammatory response and enhances remyelination - PMC [pmc.ncbi.nlm.nih.gov]

Agathisflavone: A Comprehensive ADMET Profile for Drug Discovery and Development

An In-depth Technical Guide

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiviral effects.[1][2] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its successful development into a safe and effective drug. This technical guide provides a comprehensive analysis of the ADMET properties of this compound, integrating available experimental data with in silico predictions to offer a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of ADMET prediction is the molecule's physicochemical characteristics. This compound is a biflavonoid, essentially a dimer of apigenin.[3]

| Property | Value | Source |

| Molecular Formula | C30H18O10 | PubChem[3] |

| Molecular Weight | 538.46 g/mol | PubChem[3] |

| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | PubChem[3] |

| PubChem CID | 5281599 | PubChem[3] |

Absorption

The absorption of a drug determines its bioavailability after administration. For orally administered drugs, intestinal absorption is a critical parameter. Due to the lack of specific experimental data on this compound's oral bioavailability, in silico predictions and data from similar flavonoids are crucial.

In Silico Prediction of Absorption Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the intestine. |

| Caco-2 Permeability (logPapp) | Moderate | Moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which is favorable for absorption. |

| P-glycoprotein (P-gp) Inhibitor | Yes | Potential to inhibit the efflux of other drugs, leading to drug-drug interactions. |

Distribution

Following absorption, a drug is distributed throughout the body. Key parameters influencing distribution include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

In Silico Prediction of Distribution Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Plasma Protein Binding (PPB) | High (>90%) | A significant portion of the drug will be bound to plasma proteins, with a smaller fraction free to exert its pharmacological effect. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier in significant amounts. |

| CNS Permeability | Low | Limited access to the central nervous system. |

Metabolism

Metabolism is the biotransformation of a drug into its metabolites, primarily occurring in the liver. This process is crucial for detoxification and excretion. Flavonoids, in general, undergo extensive metabolism.

Cytochrome P450 (CYP) Inhibition

This compound, like many flavonoids, is predicted to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions.

In Silico Prediction of CYP Inhibition

| CYP Isoform | Predicted Activity | Interpretation |

| CYP1A2 Inhibitor | Yes | Potential to inhibit the metabolism of drugs cleared by CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the metabolism of drugs cleared by CYP2C9. |

| CYP2C19 Inhibitor | Yes | Potential to inhibit the metabolism of drugs cleared by CYP2C19. |

| CYP2D6 Inhibitor | No | Unlikely to significantly affect the metabolism of drugs cleared by CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the metabolism of a wide range of drugs cleared by CYP3A4. |

Metabolic Pathways

The metabolism of flavonoids typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. While specific metabolic pathways for this compound are not well-documented, a general pathway for flavonoid metabolism is presented below.

Excretion

Excretion is the final step in the removal of the drug and its metabolites from the body. For flavonoids, the primary routes of excretion are through urine and feces.

In Silico Prediction of Excretion Properties

| Parameter | Predicted Value/Classification | Interpretation |

| Total Clearance | Low | Suggests a relatively slow rate of removal from the body. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys via this transporter. |

Toxicity

Assessing the potential toxicity of a drug candidate is a critical component of the ADMET profile. Available experimental and in silico data for this compound are summarized below.

Experimental Toxicity Data

| Test | Organism | Route | Result | Reference |

| Acute Toxicity (LD50) | Swiss mice | Oral | > 2000 mg/kg | [4][5][6] |

A non-clinical toxicological study revealed that this compound has an LD50 greater than 2000 mg/kg in female Swiss mice and did not cause significant changes in hematological, biochemical, or histopathological parameters.[4][5][6]

In Silico Prediction of Toxicity

| Endpoint | Predicted Result | Interpretation |

| AMES Toxicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| Carcinogenicity | Non-carcinogen | Not predicted to cause cancer. |

| hERG I Inhibitor | No | Low risk of causing drug-induced QT prolongation. |

| hERG II Inhibitor | No | Low risk of causing drug-induced QT prolongation. |

| Hepatotoxicity | No | Not predicted to cause liver damage. |

| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |

Experimental Protocols

Acute Oral Toxicity Study in Mice

As described in the literature, the acute toxicity of this compound was evaluated in female Swiss mice.[4][5][6] The study followed a limit test protocol. A single oral dose of 2000 mg/kg of this compound was administered to one group of animals, while a control group received the vehicle. The animals were observed for 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality. At the end of the study, hematological and biochemical parameters were analyzed, and major organs were subjected to histopathological examination.[4][5][6]

ADMET Prediction Workflow

The in silico ADMET predictions presented in this guide are typically generated using a computational workflow that involves several steps, from molecule representation to model prediction.

Conclusion

This technical guide provides a comprehensive overview of the ADMET profile of this compound, based on the currently available information. The in silico predictions suggest that this compound possesses several favorable ADMET properties, including good intestinal absorption and a low potential for major toxicities. However, the predicted inhibition of several CYP450 enzymes highlights a potential for drug-drug interactions that warrants further investigation. The high plasma protein binding and low blood-brain barrier permeability are also important considerations for its therapeutic application.

It is crucial to emphasize that the in silico data presented herein are predictive and require experimental validation. Further in vitro and in vivo studies are necessary to confirm these findings and to fully elucidate the pharmacokinetic and safety profile of this compound. This guide serves as a valuable starting point for researchers and drug developers to inform the design of future studies aimed at advancing this compound as a potential therapeutic agent.

References

- 1. This compound: Botanical sources, therapeutic promises, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C30H18O10 | CID 5281599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Historical Perspective of Agathisflavone Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. First identified in the mid-20th century, research into this fascinating molecule has evolved from basic phytochemical characterization to in-depth mechanistic studies, revealing its potential as a therapeutic agent for a range of diseases. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the progression of studies into its biological effects, and the elucidation of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Early Discovery and Structural Elucidation

This compound was first reported in the scientific literature around 1969.[1][2][3] It is a biflavonoid, specifically a dimer of the flavone apigenin, formed by an oxidative coupling between the C-6 and C-8 positions of the two apigenin units.[4] Early research focused on its isolation from various plant sources, including those from the Anacardiaceae, Burseraceae, Clusiaceae, Leguminosae, and Ochnaceae families. A notable source for its extraction has been Poincianella pyramidalis (formerly Caesalpinia pyramidalis).[5][6][7] The structural elucidation of this compound was accomplished through classical chemical methods and spectroscopic techniques, which have been refined over the decades.

Evolution of Research Interest and Biological Activities

While known for several decades, a marked increase in research interest in this compound has been observed over the last decade. This surge can be attributed to the growing body of evidence supporting its wide spectrum of biological activities. Initial in vitro studies on its therapeutic potential emerged in 1989. The primary areas of investigation have included its antiviral, anticancer, anti-inflammatory, and neuroprotective properties.

Quantitative Data on Biological Activities

The following table summarizes key quantitative data from various studies on the biological activities of this compound.

| Biological Activity | Assay/Model | Target | Result (IC50/EC50) | Reference(s) |

| Antiviral | Cell-based assay (Calu-3 cells) | SARS-CoV-2 replication | EC50: 4.23 ± 0.21 μM | [7][8][9] |

| Neuraminidase activity assay | Influenza virus neuraminidase | IC50: 2.0 - 20 µM | [10] | |

| Anticancer | MTT assay (GL-15 and C6 glioma cells) | Cell viability | Dose-dependent reduction at 5-30 µM | [11] |

| Anti-inflammatory | LPS-stimulated microglia | Nitric Oxide (NO) production | Significant reduction | [4] |

| Neuroprotective | Glutamate-induced excitotoxicity in neuronal cultures | Neuronal viability | Neuroprotective effects observed | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed in this compound research.

Extraction and Purification of this compound from Poincianella pyramidalis

Method 1: Traditional Column Chromatography

-

Plant Material Preparation: The leaves of Poincianella pyramidalis are dried in an oven at 45°C for 72 hours and then ground into a fine powder.[2][5]

-

Extraction: The powdered leaves are macerated in methanol for 48 hours at room temperature. The methanol extract is then filtered and concentrated under reduced pressure.[2][5]

-

Solvent Partitioning: The crude methanol extract is subjected to a series of solvent-solvent partitions to fractionate the components based on polarity. A common scheme involves partitioning with hexane, followed by chloroform and then ethyl acetate.[2]

-

Column Chromatography: The ethyl acetate fraction, which is enriched with this compound, is subjected to column chromatography on silica gel.[2][5] The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Isolation: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound. Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC).[2][5]

Method 2: Alkaline Extraction

-

Extraction: A crude methanol extract is obtained as described above.

-

Alkaline Solubilization: The extract is solubilized in an aqueous solution of 10% calcium hydroxide and left overnight. This results in the formation of a suspension.[2]

-

Filtration and Acidification: The suspension is filtered, and the filtrate is slowly acidified with concentrated hydrochloric acid to a pH of 4-5.[2]

-

Precipitation and Collection: The acidification step causes this compound to precipitate out of the solution. The precipitate is then collected by filtration and washed with distilled water to yield the purified compound.[2]

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

-

Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used. A typical gradient might be 90-100% methanol over 8 minutes.[2]

-

Flow Rate: 0.5 - 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength of 276 nm or using a Diode Array Detector (DAD) to scan a range of wavelengths (e.g., 200-400 nm).[2][5]

-

Injection Volume: 2 µL.[2]

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms underlying the biological activities of this compound has identified several key signaling pathways.

Anti-inflammatory and Neuroprotective Signaling

This compound exerts its anti-inflammatory and neuroprotective effects through the modulation of multiple signaling pathways, primarily in glial cells (microglia and astrocytes).

-

NLRP3 Inflammasome Pathway: this compound has been shown to regulate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[4][13] By inhibiting the activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18. Molecular docking studies suggest a direct interaction with the NLRP3 NACHT inhibitory domain.[13]

-

Glucocorticoid Receptor (GR) Signaling: this compound can mediate its anti-inflammatory effects through the glucocorticoid receptor. It is suggested that this compound may act as a GR agonist, leading to the transrepression of pro-inflammatory genes.[1][14]

-

Estrogen Receptor (ER) Signaling: The neuroprotective effects of this compound against glutamate-induced excitotoxicity have been linked to its interaction with estrogen receptors. This suggests that this compound may act as a phytoestrogen in the central nervous system.[12]

-

NF-κB Signaling: this compound can inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammation. By preventing the nuclear translocation of NF-κB, this compound suppresses the expression of numerous pro-inflammatory genes.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. The Flavonoid this compound Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. This compound, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a Biflavonoid from Anacardium occidentale L., Inhibits Influenza Virus Neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound, a flavonoid derived from Poincianella pyramidalis (Tul.), enhances neuronal population and protects against glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Flavonoid this compound Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

Agathisflavone: A Biflavonoid with Promising Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid found in plants such as Anacardium occidentale, has emerged as a molecule of significant interest in the scientific community.[1][2] Possessing a wide range of biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties, this compound presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides an in-depth overview of the current research on this compound, focusing on its therapeutic applications, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Therapeutic Applications and Efficacy

Preclinical studies have demonstrated the therapeutic potential of this compound across a spectrum of diseases. The following sections summarize the key findings and quantitative data from in vitro and in vivo models.

Antiviral Activity

This compound has shown notable efficacy against various viruses, including influenza and SARS-CoV-2. Its antiviral action often involves the inhibition of key viral enzymes.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Parameter | Value | Reference |

| Influenza Virus (Wild-type & Oseltamivir-resistant) | - | IC₅₀ (Neuraminidase Inhibition) | 2.0 - 20 µM | [2] |

| Influenza Virus | - | EC₅₀ (Replication Inhibition) | 1.3 µM | [2] |

| SARS-CoV-2 | Calu-3 | EC₅₀ | 4.23 ± 0.21 µM | [3][4][5] |

| SARS-CoV-2 | Calu-3 | CC₅₀ | 61.3 ± 0.1 µM | [3][4][5] |

Anticancer Activity

The anticancer properties of this compound have been investigated in the context of glioblastoma, a highly aggressive brain tumor. This compound has been shown to induce dose-dependent toxicity to human glioblastoma cells.[6]

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | Effect | Concentration | Reference |

| Glioblastoma | GL-15, U373 | Dose-dependent toxicity | 3-10 µM | [6] |

Neuroprotective and Anti-inflammatory Effects

This compound exhibits significant neuroprotective and anti-inflammatory activities, which have been demonstrated in various models of neurological damage and inflammation.

In models of LPS-induced neuroinflammation, this compound has been shown to protect neurons from inflammatory damage.[7][8] In an ex vivo model of neonatal ischemia using oxygen and glucose deprivation (OGD), pretreatment with 10 μM this compound prevented oligodendroglial damage, myelin loss, and astrocyte reactivity.[9][10] Furthermore, in a rat model of spinal cord injury, daily administration of this compound (10 mg/kg, i.p.) for 7 days protected the injured spinal cord tissue.[2][11][12][13] In an ex vivo model of traumatic brain injury, daily treatment with 5 μM this compound for 3 days preserved neurons and modulated astrocyte and microglia reactivity.[14][15][16][17]

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Glucocorticoid Receptor (GR) Signaling

This compound has been shown to interact with the glucocorticoid receptor, a key regulator of inflammation.[1][18] In silico analysis indicates that this compound binds to a pocket on the GR, with stronger interactions than dexamethasone.[1] This interaction leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.[1][18]

NLRP3 Inflammasome Inhibition

This compound has been demonstrated to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the production of pro-inflammatory cytokines.[19][20][21] In microglial cells stimulated with LPS, this compound treatment completely blocks the increased expression of NLRP3 mRNA.[19]

STAT3 Signaling Pathway

In the context of glioblastoma, this compound has been shown to inhibit the STAT3 signaling pathway.[6][22] The constitutive activation of STAT3 is a key driver of glioblastoma pathogenesis, and its inhibition by this compound contributes to the flavonoid's anti-glioma effects.[6][22]

Estrogen Receptor (ER) Signaling

The neuroprotective effects of this compound have also been linked to its interaction with estrogen receptors.[7] This interaction is thought to contribute to its ability to protect neurons from excitotoxicity and inflammatory damage.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the literature on this compound.

LPS-Induced Neuroinflammation in Microglia/Neuron-Glia Co-cultures

This protocol is used to model neuroinflammation in vitro and assess the anti-inflammatory and neuroprotective effects of this compound.

-

Cell Culture: Primary microglia or neuron-glia co-cultures are isolated from the cerebral cortices of newborn Wistar rats.[8][19]

-

Induction of Inflammation: Neuroinflammation is induced by exposing the cultures to lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for 24 hours.[8][19]

-

This compound Treatment: Following LPS exposure, the medium is replaced with fresh medium containing this compound at concentrations typically ranging from 0.1 to 1 µM for a further 24 hours.[7][8]

-

Analysis:

-

Neuroprotection: Assessed by measuring neuronal viability (e.g., MTT assay), morphology (immunocytochemistry for neuronal markers like β-tubulin III), and apoptosis (e.g., TUNEL staining).[7][19]

-

Anti-inflammatory Effects: Evaluated by measuring the production of nitric oxide (Griess assay), and the expression of pro- and anti-inflammatory markers (e.g., CD68, CD206, IL-1β, IL-10, TNF-α) using immunocytochemistry, RT-qPCR, or ELISA.[7][19]

-

Oxygen-Glucose Deprivation (OGD) Model of Neonatal Ischemia

This ex vivo model simulates ischemic conditions to study the neuroprotective effects of this compound.

-

Tissue Preparation: Organotypic cerebellar slices are prepared from neonatal mice.[9][10]

-

This compound Pretreatment: Slices are pre-treated with this compound (typically 10 µM) for 60 minutes before inducing ischemia.[9][10]

-

Induction of Ischemia: Ischemia is induced by subjecting the slices to oxygen and glucose deprivation (OGD) for 60 minutes.[9][10]

-

Analysis:

-

Oligodendrocyte and Myelin Integrity: Assessed by immunofluorescence for markers such as SOX10 (oligodendrocyte lineage), NG2 (oligodendrocyte progenitor cells), MBP (myelin basic protein), and neurofilament.[9][10]

-

Astrocyte Reactivity: Evaluated by measuring the fluorescence of GFAP-EGFP (in transgenic models) and the expression of glutamine synthetase.[9]

-

Neuronal Survival: The protection of specific neuronal populations, such as Purkinje cells, is assessed by immunofluorescence for markers like calbindin.[9]

-

Ex Vivo Model of Traumatic Brain Injury (TBI)

This model is used to investigate the effects of this compound on neuronal integrity and gliosis following mechanical injury.

-

Tissue Preparation: Microdissections from the encephalon of Wistar rats (P6-8) are prepared.[14][16]

-

Mechanical Injury: A mechanical injury is induced in the cortical tissue.[14][16]

-

This compound Treatment: The injured tissue is treated daily with this compound (typically 5 µM) for 3 days.[14][16]

-

Analysis:

-

Astrocyte Reactivity: Investigated by measuring mRNA and protein expression of GFAP in the lesioned area using RT-qPCR, immunofluorescence, and Western blot.[14][16]

-

Microglial Response: The proportion of microglia is determined by immunofluorescence for Iba-1.[14][16]

-

Inflammatory Markers: mRNA expression for NLRP3 and IL-1β is determined by RT-qPCR.[14][16]

-

Rat Model of Spinal Cord Injury (SCI)

This in vivo model assesses the therapeutic effects of this compound in a clinically relevant context.

-

Induction of SCI: Acute SCI is induced in adult male Wistar rats using an F-2 Fogarty catheter.[2][11][12][13]

-

This compound Administration: Rats are treated daily with this compound (10 mg/kg, i.p.) for 7 days, starting 4 hours after injury.[2][11][12][13]

-

Functional Assessment: Motor function is evaluated using the Basso, Beattie, Bresnahan (BBB) scale.[2][11][12][13]

-

Histological and Molecular Analysis: After the treatment period, the SCI area is analyzed for tissue damage (H&E staining) and the expression of neurotrophins and arginase (RT-qPCR).[2][11][12][13]

Pharmacokinetics and Clinical Status

To date, there is limited publicly available information on the pharmacokinetics (ADME) of this compound in humans. Furthermore, no clinical trials involving this compound have been registered. This highlights a critical gap in the research and underscores the need for future studies to evaluate the safety, tolerability, and efficacy of this compound in human subjects.

Conclusion and Future Directions

This compound is a biflavonoid with a compelling profile of therapeutic activities demonstrated in a range of preclinical models. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, and cancer cell survival positions it as a promising candidate for further drug development. However, the translation of these preclinical findings into clinical applications requires a concerted effort to address the current knowledge gaps.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to understand the bioavailability and safety profile of this compound.

-

In Vivo Efficacy Studies: Further in vivo studies in various animal models are needed to confirm the therapeutic efficacy and establish optimal dosing regimens.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to evaluate the safety and efficacy of this compound in humans for its various potential therapeutic applications.

The in-depth technical information provided in this guide serves as a valuable resource for the scientific community to advance the research and development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound as a Single Therapy or in Association With Mesenchymal Stem Cells Improves Tissue Repair in a Spinal Cord Injury Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reverted effect of mesenchymal stem cells in glioblastoma treated with this compound and its selective antitumoral effect on cell viability, migration, and differentiation via STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytoestrogen this compound Ameliorates Neuroinflammation-Induced by LPS and IL-1β and Protects Neurons in Cocultures of Glia/Neurons [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Effect of Flavonoid this compound in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | this compound as a Single Therapy or in Association With Mesenchymal Stem Cells Improves Tissue Repair in a Spinal Cord Injury Model in Rats [frontiersin.org]

- 13. This compound as a Single Therapy or in Association With Mesenchymal Stem Cells Improves Tissue Repair in a Spinal Cord Injury Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The Flavonoid this compound Attenuates Glia Activation After Mechanical Injury of Cortical Tissue and Negatively Regulates Both NRLP3 and IL-1β Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Flavonoid this compound Attenuates Glia Activation After Mechanical Injury of Cortical Tissue and Negatively Regulates Both NRLP3 and IL-1β Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Regulates Brain Cell Inflammation Through Glucocorticoid Receptors - Thailand Medical News [thailandmedical.news]

- 19. The Flavonoid this compound Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 21. The Flavonoid this compound Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Inhibits Viability and Modulates the Expression of miR-125b, miR-155, IL-6, and Arginase in Glioblastoma Cells and Microglia/Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

Agathisflavone: A Technical Guide to its Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathisflavone, a naturally occurring biflavonoid composed of two apigenin units, has emerged as a promising scaffold in drug discovery. Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects, have garnered significant scientific interest. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this biflavonoid structure. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways modulated by this compound to facilitate a deeper understanding of its therapeutic potential. While comprehensive SAR studies on a wide range of synthetic this compound derivatives are not extensively available in the public domain, this guide synthesizes the existing data on this compound and its closely related analogs to provide foundational insights for future research.

Structure-Activity Relationship of this compound

The biological activity of this compound is intrinsically linked to its unique dimeric structure. As a biflavonoid, it consists of two apigenin monomers linked together. This dimerization appears to be crucial for many of its pharmacological effects when compared to its monomeric counterpart, apigenin.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity is cell-line dependent, with notable efficacy against leukemia and cervical cancer cells.

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound | Jurkat (acute lymphoblastic leukemia) | IC50 | 4.45 µM | [1] |

| This compound | HeLa (cervical adenocarcinoma) | EC50 | 10 µM | [2] |

| This compound | HeLa (cervical adenocarcinoma) | EC50 | 20.3 µg/mL | [2] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

The data suggests that the biflavonoid structure of this compound is a key contributor to its cytotoxic potential, which is proposed to be mediated through the induction of apoptosis[1].

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the virus's main protease (Mpro), an essential enzyme for viral replication.

| Compound | Virus/Target | Cell Line | Activity Metric | Value | Reference |

| This compound | SARS-CoV-2 | Calu-3 | EC50 | 4.23 ± 0.21 µM | [3] |

| This compound | SARS-CoV-2 | Calu-3 | CC50 | 61.3 ± 0.1 µM | [3] |

| This compound | Influenza H1N1 | - | - | 6 µg/mL | [2] |

| This compound | Influenza B virus | - | - | 3.2 µg/mL | [2] |

EC50: Half-maximal effective concentration; CC50: 50% cytotoxic concentration.

In comparison to its monomer, apigenin, this compound demonstrates greater potency against SARS-CoV-2, indicating that the dimeric structure enhances its antiviral efficacy[3].

Anti-inflammatory and Neuroprotective Activity

This compound exhibits potent anti-inflammatory and neuroprotective properties, primarily by modulating microglial and astrocytic activity. It has been shown to suppress the production of pro-inflammatory mediators and protect neurons from inflammatory damage.

| Activity | Model | Key Findings | Reference |

| Anti-inflammatory | LPS-stimulated microglia | Reduction of NO, IL-1β, IL-6, TNF, CCL5, and CCL2 | [4] |

| Antioxidant | DPPH radical scavenging | IC50 of 10.27 µM | [4] |

| Neuroprotection | Glutamate-induced excitotoxicity | Protection of neurons | [5] |

| Neuroprotection | Neonatal ischemia model | Protects neuronal and myelin integrity | [6][7] |

LPS: Lipopolysaccharide; NO: Nitric Oxide; IL: Interleukin; TNF: Tumor Necrosis Factor; CCL: Chemokine Ligand; DPPH: 2,2-diphenyl-1-picrylhydrazyl.

The neuroprotective effects of this compound are associated with its ability to modulate glial responses to injury and inflammation[6][7].

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the rational design of new derivatives.

Glucocorticoid Receptor (GR) Pathway

This compound has been shown to interact with the glucocorticoid receptor, a key regulator of inflammation. Molecular docking studies indicate a strong binding affinity of this compound to the GR, suggesting that its anti-inflammatory effects are, at least in part, mediated through this pathway[1].

References

- 1. mdpi.com [mdpi.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. The Flavonoid this compound Directs Brain Microglia/Macrophages to a Neuroprotective Anti-Inflammatory and Antioxidant State via Regulation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective Effect of Flavonoid this compound in the Ex Vivo Cerebellar Slice Neonatal Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Agathisflavone from Poincianella pyramidalis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agathisflavone, a naturally occurring biflavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective properties.[1][2] Poincianella pyramidalis, a medicinal plant native to Brazil, is a notable source of this promising bioactive compound.[1][3] The extraction and purification of this compound from its natural source are critical steps for enabling further research and development of new therapeutic agents.[1][4][5] This document provides detailed application notes and protocols for the extraction and isolation of this compound from the leaves of Poincianella pyramidalis, comparing various methodologies to optimize yield and purity.[1][3]

Data Presentation

The following tables summarize the quantitative data from different extraction and purification methods for this compound from Poincianella pyramidalis leaves.

Table 1: Comparison of this compound Purification Methods [1]

| Method | Starting Material | Key Steps | Final Yield of this compound (mg) | Yield (%) Relative to Dried Leaves |

| Method A1: Traditional Chromatography | 200 g dried leaves | Maceration (MeOH), Liquid-Liquid Partition (Hexane, CHCl3, EtOAc), Silica Gel Column Chromatography | 428.0 | 0.21 |

| Method A2: Automated Flash Chromatography | 25 g dried leaves | Maceration (MeOH), Automated Flash Chromatography (C-18 reverse phase), Partition (EtOAc) | Not explicitly stated, but described as high-yield | Not explicitly stated |

| Method B1: Alkaline Extraction (Direct) | 2.5 g crude MeOH extract | Alkaline extraction with Ca(OH)2, Acidification (HCl) | 3.5 | 0.0136 |

| Method B2: Alkaline Extraction (Post-Partition) | 50 g dried leaves | Maceration (MeOH), Partition (CHCl3), Alkaline extraction with Ca(OH)2 on CHCl3 fraction | 6.5 | 0.013 |

Experimental Protocols

Plant Material Preparation

-

Collection: Collect fresh leaves of Poincianella pyramidalis.

-

Drying: Dry the leaves in an oven at 45°C for 72 hours.[1]

-

Grinding: Grind the dried leaves into a fine powder using a mixer or mill.[1]

Method A1: Traditional Chromatographic Purification

This protocol is a conventional method for phytochemical isolation.

-

Maceration:

-

Liquid-Liquid Partition:

-

Partition the methanolic extract with hexane to remove nonpolar compounds.

-

Dilute the remaining hydroalcoholic fraction with 30% water.

-

Subsequently, partition this fraction with chloroform (759 mg of fraction obtained) and then with ethyl acetate (1.58 g of fraction obtained).[1]

-

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate soluble fraction (1.58 g) to column chromatography over silica gel (40–63 μm particle size).[1]

-

Elute the column with a mixture of chloroform and methanol (9:1 v/v).[1]

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound. This procedure is expected to yield approximately 428.0 mg of this compound.[1]

-

Method B1: Direct Alkaline Extraction

This method utilizes the acidic properties of the phenolic hydroxyl groups in this compound for extraction.

-

Initial Methanolic Extraction:

-

Obtain crude methanolic extract as described in the maceration step of Method A1.

-

-

Alkaline Treatment:

-

Suspend 2.5 g of the crude methanolic extract in an aqueous solution of calcium hydroxide (Ca(OH)₂) at 5%.

-

Stir the mixture for 30 minutes.

-

Filter the solution to remove insoluble materials.

-

-

Acidification and Precipitation:

Visualizations

Experimental Workflow: this compound Extraction

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway: Neuroprotective Effects of this compound

This compound has been shown to exert neuroprotective effects, in part by modulating estrogen receptor signaling and reducing inflammation.[2][6][7]

Caption: this compound's Neuroprotective Signaling Pathway.

Purity Analysis

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1]

-

Column: C-18 reverse phase

-

Mobile Phase: Gradient of 0.1% aqueous acetic acid and methanol (v/v)

-

Gradient: 0-8 min, 90-100% methanol; 2 min, 100% methanol

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 2 µL

-

Detection: UV detector at 254 nm

The isolated this compound should exhibit a purity of >99% as determined by HPLC analysis.[1] The identity of the compound can be further confirmed by comparing its spectroscopic data (NMR) with published values.[1]

References

- 1. scielo.br [scielo.br]

- 2. This compound, a flavonoid derived from Poincianella pyramidalis (Tul.), enhances neuronal population and protects against glutamate excitotoxicity [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Methods for extraction and isolation of this compound from Poincianella pyramidalis [inis.iaea.org]

- 5. scielo.br [scielo.br]

- 6. The Flavonoid this compound from Poincianella pyramidalis Prevents Aminochrome Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]

High-Yield Purification of Agathisflavone from Plant Material: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antiviral properties. The limited availability of this compound from natural sources, however, presents a considerable challenge for extensive preclinical and clinical investigations. This document provides detailed application notes and standardized protocols for the high-yield purification of this compound from plant materials. The methodologies described herein are compiled from validated scientific literature and are designed to be reproducible in a standard laboratory setting. This guide compares various extraction and purification strategies, including conventional chromatography, automated flash chromatography, alkaline extraction, and centrifugal partition chromatography (CPC), providing researchers with a comprehensive resource for obtaining high-purity this compound for drug discovery and development.

Introduction

This compound is a biflavone composed of two apigenin units linked together. It is found in a variety of plant species, including those from the Anacardiaceae, Leguminosae, and Araucariaceae families. The demand for pure this compound is on the rise, driven by its potential therapeutic applications. This document outlines several effective methods for the isolation and purification of this compound, with a focus on maximizing yield and purity. The protocols are presented in a step-by-step format, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Comparison of Purification Methods